molecular formula C11H13NO2 B8580764 4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine

4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine

Cat. No. B8580764
M. Wt: 191.23 g/mol
InChI Key: KXSPNNXIXSQDKH-UHFFFAOYSA-N
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Description

4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine

InChI

InChI=1S/C11H13NO2/c1-3-8-6-14-7-10-9(8)4-5-12-11(10)13-2/h4-6H,3,7H2,1-2H3

InChI Key

KXSPNNXIXSQDKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=COCC2=C1C=CN=C2OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A warmed solution of 4-ethylidene-8-methoxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine, prepared as in example 3 (0.35 g, 1.83 mmol) in 30 mL of n-propanol is purged with a stream of nitrogen for 20 minutes prior to the addition of tris(triphenylphosphine)rhodium(I) chloride (0.025 g, 0.027 mmol). The reaction mixture is stirred at reflux for 15 hours under nitrogen and again treated with tris(triphenylphosphine)rhodium(I) chloride (0.025 g). After 2 hr, the flask is charged with potassium carbonate (0.50 g, 3.60 mmol), and heated for 2 hr. The mixture is then treated with tris(triphenylphosphine)rhodium(I) chloride (0.025 g). The mixture is heated to reflux for an additional 2 hr, filtered through Celite 545® and the filtrate is concentrated in vacuo. 1H NMR analysis shows an 1:8.3 ratio of exo-(4-ethylidene-8-methoxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine) to endocyclic (4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine) product. The dark residue is chromatographed on silica gel using 5% EtOAc/hexanes to provide 4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine, the endocyclic form, as a colorless oil. 1H-NMR (CDCl3, 400 MHz): δ1.13 (t, J=7.4 Hz, 3H, --CH3); 2.30 (q, J=7.4 Hz, 2H, --CH2 --); 3.95 (s, 3H, --OCH3); 5.04 (s, 2H, --CH2O); 6.55 (d, J=5.4 Hz, 1H, Aromatic); 8.04 (d, J=5.4 Hz, Aromatic). Anal. Calcd for C11H13NO2.0.10CHCl3.0.05C3H8O: C, 65.54; H, 6.60; N,6.79. Found: C, 65.48; H, 6.57; N, 6.89. Mass Spectrum (FAB+): m/e 192 (M+1,100%).
Name
4-ethylidene-8-methoxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
example 3
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0.025 g
Type
catalyst
Reaction Step Five
Quantity
0.025 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

A 3-liter 3-necked round bottom flask is equipped with a heating mantle monitored by a J-KEM thermocouple and an overhead stirrer; under nitrogen, the flask is charged with 3-(but-2-enyloxymethyl)-4-iodo-2-methoxy-pyridine (30.0 g, 93.9 mmol), prepared as in example 2, and 939 mL (0.1M) of N,N-dimethylformamide, followed by successive addition of anhydrous potassium carbonate (26.0 g, 188 mmol), palladium acetate (422 mg, 1.88 mmol) and tetra-n-butylammonium chloride (13.1 g, 47.0 mmol). The light brown mixture is brought to 90° C. and stirred for 30 min. The now dark brown mixture is allowed to cool to 85° C. and stirring is continued for 20 h when TLC (10% EtOAc/hexane) indicates complete reaction. After being cooled to ambient temperature, the mixture is filtered through Celite 545® (80 g), washed with MTBE (0.5 L) and the filtrate is poured into 800 mL of ice water and extracted with MTBE (3×600 mL). The combined extracts are successively washed with water (700 mL) and brine (700 mL), dried over anhydrous Na2SO4 (150 g). Evaporation in vacuo yields crude 4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine 1H NMR (400 MHz) indicates an endo/exo ratio of 8:1. Vacuum distillation at about 112°-120° C. yields 4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine as an 11:1 endo/exo mixture. 1H-NMR (400 MHz, CDCl3) δ8.04 (d, J=5.4 Hz, 1H), 6.65 (d, J=5.4 Hz, 1H), 6.54 (s, 1H), 5.04 (s, 2H), 3.94 (s, 3H), 2.32 (m, 2H), 0.97 (t, J=7.2 Hz, 3H), HRMS (EI+): calc for C11H13 NO2 : 191.0946, Found: 191.0952. IR 3450, 2962, 1731, 1602, 1581, 1454, 1390, 1362, 1313, 1267 cm-1
Name
3-(but-2-enyloxymethyl)-4-iodo-2-methoxy-pyridine
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
939 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
catalyst
Reaction Step Two
Quantity
422 mg
Type
catalyst
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 3-(but-2-enyloxymethyl)-4-iodo-2-methoxy-pyridine (228 g, 0.714 mol), potassium carbonate (200 g, 1.45 mol) and tetrabutylammonium chloride (100 g, 0.36 mol) in N,N-dimethylformamide (3.5 L) is purged with nitrogen for 20 min prior to the addition of palladium(II) acetate (3.75 g, 0.0167 mol) and tris(triphenylphosphine) rhodium(I) chloride (5.31 g, 0.00574 mol). The mixture is heated at 90° C. for about 4 h, cooled to below 50° C. and filtered through a pad of Celite®. The pad is washed with tert-butyl methyl ether (200 ml). The filtrate is washed with water (4×3 L), dried over sodium sulfate (260 g) and concentrated to a dark oil that is vacuum distilled (about 85°-98° C., about 6 mm Hg) to provide 4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine as a yellow-orange oil which contains a 14.3:1 ratio of 4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine to the corresponding double bond isomer, 4-ethylidene-8-methoxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine.
Name
3-(but-2-enyloxymethyl)-4-iodo-2-methoxy-pyridine
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
catalyst
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
3.75 g
Type
catalyst
Reaction Step Two
Quantity
5.31 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

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